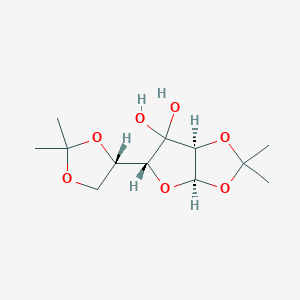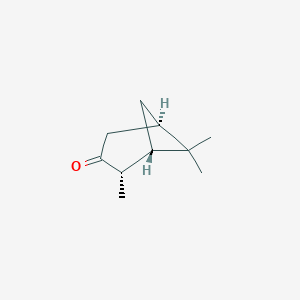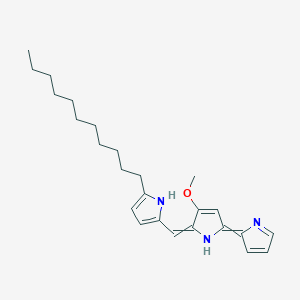
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
Overview
Description
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C9H13NO5 and a molecular weight of 215.21 .
Synthesis Analysis
The synthesis of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate involves several steps. In one study, the reaction was agitated for four hours after the slow addition of a solution of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate (Boc-OSu, 0.8 g) in DMSO (10 mL) to a solution containing 2,2,6,6-tetramethylpiperidine (5.8 mL) .Molecular Structure Analysis
The molecular structure of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate has a molecular weight of 215.20 . It is recommended to be stored in an inert atmosphere and under -20°C .Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate: is a valuable intermediate in the synthesis of various bioactive compounds. For instance, it plays a crucial role in the synthesis of crizotinib , an important drug used in cancer therapy . The compound’s reactivity allows for the creation of complex molecules that can interact with biological systems, leading to potential therapeutic applications.
Anticonvulsant Drug Development
Research has shown that derivatives of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate exhibit promising anticonvulsant properties . These compounds have been tested in animal seizure models, showing effectiveness in reducing seizure activity. This application is particularly significant in the ongoing search for new treatments for epilepsy and other seizure-related disorders.
Molecular Modeling and Simulation
The compound is used in molecular modeling programs like Amber, GROMACS, and Pymol . These programs utilize the compound’s properties to simulate and visualize molecular interactions and dynamics, which is essential for understanding biological processes and designing drugs.
Pharmacological Studies
This compound is instrumental in pharmacological studies due to its metabolic stability and low hepatotoxicity . It serves as a benchmark in evaluating the drug-likeness of new pharmacological agents, ensuring that they have favorable profiles for further development.
Safety and Hazards
The safety and hazards associated with Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate are indicated by the signal word “Warning”. The precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P330, P333+P313, P363, P403, and P501 . The hazard statements are H302 and H317 .
Mechanism of Action
Target of Action
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound used in organic synthesis. It is primarily used as a reagent in the laboratory setting for the synthesis of other compounds .
Mode of Action
As a reagent, the mode of action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate depends on the specific chemical reaction it is involved in. It can participate in various types of reactions, including condensation, substitution, and elimination reactions, among others .
Biochemical Pathways
It can be used to synthesize other compounds that may be involved in biochemical pathways .
Result of Action
The result of the action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is the formation of new chemical compounds. The specific products depend on the reactants and conditions of the reaction .
properties
IUPAC Name |
tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFSVGZCYYHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065361 | |
| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
CAS RN |
13139-12-3 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl succinimido carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)









